molecular formula C19H21ClN2O3 B11271916 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B11271916
M. Wt: 360.8 g/mol
InChI Key: GVZOHWUXHZPCNZ-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure. It is characterized by the presence of a chlorophenyl group, an ethylamino group, and an oxoethoxy linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl ethylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-methylphenyl acetamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the chlorophenyl group with other functional groups.

Scientific Research Applications

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide
  • 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C19H21ClN2O3/c1-14-2-8-17(9-3-14)22-19(24)13-25-12-18(23)21-11-10-15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

GVZOHWUXHZPCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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